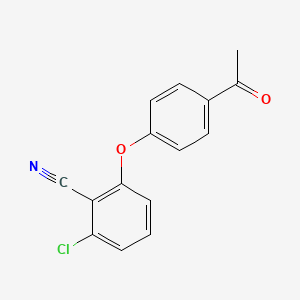

2-(4-Acetylphenoxy)-6-chlorobenzonitrile

Description

Contextualization within Benzonitrile (B105546) and Phenoxy Chemical Research

The study of 2-(4-Acetylphenoxy)-6-chlorobenzonitrile is rooted in the extensive research history of its parent chemical classes: benzonitriles and phenoxy compounds. Benzonitrile, an aromatic organic compound, and its derivatives are versatile precursors and useful solvents in organic synthesis. ingentaconnect.com In medicinal chemistry, the benzonitrile group is a common feature in various drug candidates and is explored for its role in molecular interactions with biological targets. nih.gov

The synthesis of this compound typically involves the reaction of 4-acetylphenol with a substituted benzonitrile, a common strategy in the creation of diaryl ethers. This places the compound within the broader academic pursuit of developing novel molecules that combine the established pharmacophoric features of different chemical families to explore new biological activities. Research in this area often focuses on understanding how the combination and orientation of these functional groups influence a molecule's properties and potential therapeutic effects.

Structural Features and Chemical Significance of the this compound Scaffold

Conversely, the acetylphenoxy group can be considered electron-donating. The presence of the acetyl group provides a potential site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The ether linkage provides a degree of rotational flexibility, which can be crucial for the molecule's ability to adopt a favorable conformation when interacting with a biological target.

The combination of these features in a single molecule creates a unique chemical entity with a specific three-dimensional shape and distribution of charge. These characteristics are fundamental to its potential interactions with enzymes or receptors in biological systems. Academic research has indicated that this compound demonstrates potential as an anti-inflammatory agent, suggesting that its structure may allow it to modulate cellular pathways involved in inflammation.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₀ClNO₂ |

| Molecular Weight | 271.7 g/mol |

| CAS Number | 337920-47-5 |

| Melting Point | 112-114°C |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-6-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-10(18)11-5-7-12(8-6-11)19-15-4-2-3-14(16)13(15)9-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYHNKPPAPFSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 4 Acetylphenoxy 6 Chlorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(4-Acetylphenoxy)-6-chlorobenzonitrile would reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two benzene (B151609) rings would typically appear in the downfield region, generally between δ 7.0 and 8.1 ppm. The protons on the acetylphenoxy ring are expected to show a characteristic splitting pattern, likely two doublets, due to their ortho and meta positions relative to the acetyl group. The protons on the chlorobenzonitrile ring would also exhibit specific multiplicities based on their coupling with adjacent protons. The methyl protons of the acetyl group would be observed as a sharp singlet in the upfield region, typically around δ 2.6 ppm.

Carbon-¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would display signals for each unique carbon atom. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (around δ 197 ppm). The carbon of the nitrile group (C≡N) would also have a characteristic chemical shift in the range of δ 115-120 ppm. Aromatic carbons would resonate between δ 110 and 160 ppm, with their exact shifts influenced by the attached substituents (chlorine, ether linkage, acetyl, and nitrile groups). The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Methyl (CH₃) | ~2.6 (s, 3H) | ~26.5 |

| Carbonyl (C=O) | - | ~197.0 |

| Nitrile (C≡N) | - | ~117.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. For this compound (C₁₅H₁₀ClNO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the chlorobenzonitrile and acetylphenoxy moieties.

Loss of the acetyl group (CH₃CO•) as a radical.

Loss of a chlorine atom.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and location of the various functional groups.

Vibrational Spectroscopy for Characteristic Functional Group Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretch of the ketone would appear as a strong absorption in the region of 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkage would produce signals in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile and aromatic ring vibrations are often strong and easily identifiable in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Ether (Ar-O-Ar) | Asymmetric Stretch | 1210 - 1270 |

X-ray Diffraction for Solid-State Conformational Analysis

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would reveal the relative orientation of the two aromatic rings with respect to each other, defined by the torsion angles around the C-O-C ether linkage. It would also show how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or dipole-dipole interactions. While crystal structures for closely related phthalonitriles have been reported, specific data for the title compound is not currently available. nih.gov

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The definitive structural confirmation of this compound is achieved by integrating the data from all the aforementioned techniques. NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular formula and provides evidence for the major structural fragments. Vibrational spectroscopy verifies the presence of key functional groups. Finally, X-ray diffraction, when possible, provides an unambiguous picture of the molecule's conformation and packing in the solid state. Together, these methods offer a complete and detailed characterization of the compound's structure.

Computational and Theoretical Chemistry Studies of 2 4 Acetylphenoxy 6 Chlorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from first principles. These calculations would provide insights into the geometry, stability, and electronic characteristics of 2-(4-Acetylphenoxy)-6-chlorobenzonitrile.

This subsection would detail the process of finding the most stable three-dimensional structure of the molecule. It would involve exploring different rotational possibilities (conformations) around the single bonds, particularly the ether linkage, to identify the global minimum on the potential energy surface. The results would typically be presented in a table of optimized bond lengths, bond angles, and dihedral angles.

An analysis of the electronic structure would focus on the distribution of electrons within the molecule. This would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Quantum chemical calculations can predict various spectroscopic properties. This section would present the theoretically calculated infrared (IR) vibrational frequencies, the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms, and the electronic transitions that correspond to UV-Vis absorption maxima. These predicted spectra would be invaluable for the experimental characterization of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

This section would explore the dynamic behavior of this compound over time, typically in a simulated biological environment (e.g., in water or a lipid bilayer). Molecular dynamics simulations would provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules. Key findings would include analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and mobility of different parts of the molecule.

Ligand-Based and Structure-Based Virtual Screening Methodologies

If this molecule were being investigated as a potential drug candidate, this section would discuss computational screening methods. Ligand-based approaches would involve comparing its properties to other known active compounds. Structure-based virtual screening would use the three-dimensional structure of a biological target (like an enzyme or receptor) to predict how well this compound might bind to it, a process known as molecular docking.

In Silico Prediction of Molecular Interactions with Biological Targets

Following up on virtual screening, this subsection would provide a detailed analysis of the predicted binding mode of this compound with a specific biological target. It would identify the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). This information is critical for understanding the potential mechanism of action and for guiding further optimization of the compound.

Chemical Reactivity and Transformative Potential of 2 4 Acetylphenoxy 6 Chlorobenzonitrile

Reactions of the Nitrile Group

The nitrile (C≡N) group is a versatile functional group known for its participation in a variety of chemical reactions. Its strong polarity and the electrophilic nature of the carbon atom make it susceptible to nucleophilic attack.

The nitrile functionality of 2-(4-acetylphenoxy)-6-chlorobenzonitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. pearson.comoup.comrsc.orgorganicchemistrytutor.com The reaction proceeds through an intermediate benzamide, which is subsequently hydrolyzed to the corresponding benzoic acid derivative. oup.comweebly.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following a series of proton transfers, an amide intermediate is formed. rsc.orgorganicchemistrytutor.com Further hydrolysis of the amide under the acidic conditions yields 2-(4-acetylphenoxy)-6-chlorobenzoic acid and an ammonium (B1175870) salt. organicchemistrytutor.com

Base-Promoted Hydrolysis : Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. pearson.comweebly.com Subsequent protonation by water forms a hydroxy imine, which tautomerizes to the amide. This amide can be isolated under mild conditions, but with heating or excess base, it undergoes further hydrolysis to yield the carboxylate salt of 2-(4-acetylphenoxy)-6-chlorobenzoic acid and ammonia. organicchemistrytutor.comweebly.com

Alcoholysis , known as the Pinner reaction, can convert the nitrile into an ester in the presence of an alcohol and a strong acid like hydrogen chloride. chemistrysteps.comwikipedia.orgresearchgate.netcommonorganicchemistry.com The reaction proceeds via the formation of an intermediate imino ester salt (a Pinner salt), which is then hydrolyzed by water to produce the corresponding ester, such as methyl 2-(4-acetylphenoxy)-6-chlorobenzoate when methanol (B129727) is used. wikipedia.org

Table 1: Hydrolysis and Alcoholysis Products of this compound

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Δ | 2-(4-Acetylphenoxy)-6-chlorobenzamide | 2-(4-Acetylphenoxy)-6-chlorobenzoic acid |

| Basic Hydrolysis | 1. NaOH, Δ 2. H₃O⁺ | 2-(4-Acetylphenoxy)-6-chlorobenzamide | 2-(4-Acetylphenoxy)-6-chlorobenzoic acid |

The nitrile group is a valuable precursor for the synthesis of five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, through cycloaddition reactions. researchgate.net A common and efficient route involves the conversion of the nitrile to an amidoxime (B1450833) intermediate. tandfonline.comrsc.orgnih.govnih.gov

The synthesis begins with the reaction of this compound with hydroxylamine (B1172632) (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine. nih.govgoogle.com This addition reaction forms 2-(4-acetylphenoxy)-6-chloro-N'-hydroxybenzimidamide (the corresponding amidoxime). nih.gov

This amidoxime can then be reacted with an acylating agent, such as an acyl chloride or anhydride (B1165640). The resulting O-acyl amidoxime intermediate undergoes thermal or base-catalyzed cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. nih.govorganic-chemistry.org This methodology allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the acylating agent used. researchgate.net This transformation is a powerful tool for creating complex molecules from nitrile precursors. nih.gov

Reactivity of the Acetyl Moiety

The acetyl group (-COCH₃) on the phenoxy ring provides another key site for chemical modification, primarily through reactions involving the carbonyl group and the adjacent α-hydrogens.

The α-hydrogens of the acetyl group are acidic (pKa ≈ 19-20 in DMSO for acetophenone) and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Condensation Reactions : In the presence of a base (e.g., NaOH, KOH), the enolate of this compound can react with aldehydes or ketones in a crossed-aldol condensation. cdnsciencepub.comresearchgate.netuomustansiriyah.edu.iq For example, reaction with an aromatic aldehyde (ArCHO) would initially form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone. rsc.org These reactions are efficient for creating larger, more complex molecular structures. beyondbenign.org

Alkylation Reactions : The enolate can also act as a nucleophile in an Sₙ2 reaction with an alkyl halide (R-X). nih.govfiveable.me182.160.97 To avoid self-condensation and ensure complete enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used. libretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-position, yielding an α-alkylated ketone. This method is effective for primary and some secondary alkyl halides. libretexts.org

Table 2: Representative Reactions of the Acetyl Moiety

| Reaction Type | Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| Aldol Condensation | ArCHO, NaOH/EtOH | Enolate | α,β-Unsaturated Ketone (Chalcone) |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The reactivity of the two benzene rings in this compound towards substitution is significantly influenced by their respective substituents.

The phenoxy ring bearing the acetyl group is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the acetyl group. The ether linkage, however, is an ortho, para-director.

Conversely, the benzonitrile (B105546) ring is severely deactivated towards electrophilic aromatic substitution. minia.edu.egnumberanalytics.commasterorganicchemistry.com Both the nitrile (-CN) and chloro (-Cl) groups are strongly electron-withdrawing through inductive and/or resonance effects, which reduces the electron density of the ring and makes it less susceptible to attack by electrophiles. libretexts.org

The presence of strong electron-withdrawing groups, such as the nitrile and chloro substituents, makes the benzonitrile ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr) . documentsdelivered.comtandfonline.comwikipedia.orglibretexts.org The chloro substituent at the 6-position is the leaving group in this reaction.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing groups. The ortho-cyano group is particularly effective at stabilizing this intermediate through resonance, which significantly lowers the activation energy for the reaction. libretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

This inherent reactivity makes the chlorine atom readily displaceable by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a straightforward route to a diverse range of 2,6-disubstituted benzonitrile derivatives. researchgate.net

Catalyst-Mediated Transformations

The strategic functionalization of this compound can be achieved through various catalyst-mediated transformations, which enable the selective modification of specific parts of the molecule. These reactions are crucial for introducing molecular diversity and constructing novel chemical entities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the chloro substituent on the benzonitrile ring is a prime site for such transformations. The reaction of the chlorinated benzonitrile with various arylboronic acids in the presence of a palladium catalyst can lead to the synthesis of a diverse array of 2,6-disubstituted benzonitrile derivatives. These reactions typically proceed with high efficiency and functional group tolerance.

A representative Suzuki-Miyaura coupling reaction of a 2-chloro-6-phenoxybenzonitrile (B3031994) scaffold is depicted below. The conditions outlined are based on established protocols for the coupling of aryl chlorides.

Reaction Scheme:

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of a 2-Chloro-6-phenoxybenzonitrile Scaffold This table is a representation of typical outcomes for Suzuki-Miyaura reactions involving similar aryl chlorides, as specific data for this compound was not available in the cited literature.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 90 | 90 |

Nickel catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. In the case of molecules structurally similar to this compound, nickel catalysts have been shown to mediate powerful domino reactions. For instance, the reaction of α-(2-acetylphenoxy)acetonitrile with arylboronic acids, catalyzed by Ni(acac)₂, leads to the formation of 3-methyl-2-aroylbenzo[b]furans. researchgate.netbohrium.comnih.gov This transformation proceeds through a domino sequence involving the addition of the arylboronic acid to the nitrile, followed by an intramolecular cyclization. This process highlights the potential of the this compound scaffold to participate in complex, multicomponent reactions to build intricate heterocyclic systems. researchgate.netbohrium.comnih.govorganic-chemistry.org

The reaction is efficient and compatible with a variety of arylboronic acids bearing both electron-donating and electron-withdrawing groups. bohrium.comnih.govorganic-chemistry.org Optimization studies have identified hexafluoroisopropyl alcohol (HFIP) as a highly effective solvent for this transformation, as it stabilizes the nickel complexes and enhances reactivity. organic-chemistry.org

Reaction Scheme:

Table 2: Nickel-Catalyzed Domino Reaction of α-(2-acetylphenoxy)acetonitrile with Arylboronic Acids bohrium.comnih.govorganic-chemistry.org

| Entry | Arylboronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Ni(acac)₂ | HFIP | 80 | 93 |

| 2 | 4-Tolylboronic acid | Ni(acac)₂ | HFIP | 80 | 91 |

| 3 | 4-Methoxyphenylboronic acid | Ni(acac)₂ | HFIP | 80 | 88 |

| 4 | 4-Chlorophenylboronic acid | Ni(acac)₂ | HFIP | 80 | 85 |

| 5 | 3-Nitrophenylboronic acid | Ni(acac)₂ | HFIP | 80 | 78 |

Derivatization Strategies for Analog Library Synthesis

The acetyl group on the phenoxy ring of this compound serves as a versatile chemical handle for the synthesis of analog libraries, a common practice in medicinal chemistry to explore structure-activity relationships. One of the most powerful and widely used methods for derivatizing a ketone is reductive amination.

Reductive amination allows for the conversion of the acetyl group into a wide range of primary, secondary, and tertiary amines by reacting the ketone with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent. This one-pot reaction is highly efficient and tolerates a wide variety of functional groups, making it ideal for library synthesis.

The process typically involves the initial formation of an imine or enamine intermediate from the ketone and the amine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity.

Reaction Scheme:

Table 3: Representative Library of Analogs via Reductive Amination of the Acetyl Group

| Entry | Amine | Reducing Agent | Solvent | Product |

| 1 | Ammonia | NaBH(OAc)₃ | Dichloroethane | 2-(4-(1-Aminoethyl)phenoxy)-6-chlorobenzonitrile |

| 2 | Methylamine | NaBH₃CN | Methanol | 2-(4-(1-(Methylamino)ethyl)phenoxy)-6-chlorobenzonitrile |

| 3 | Benzylamine | NaBH(OAc)₃ | Dichloroethane | 2-(4-(1-(Benzylamino)ethyl)phenoxy)-6-chlorobenzonitrile |

| 4 | Piperidine | NaBH₃CN | Methanol | 2-(4-(1-(Piperidin-1-yl)ethyl)phenoxy)-6-chlorobenzonitrile |

| 5 | Aniline | NaBH(OAc)₃ | Dichloroethane | 2-(4-(1-(Phenylamino)ethyl)phenoxy)-6-chlorobenzonitrile |

This strategy enables the rapid generation of a diverse set of analogs with varying steric and electronic properties around the ethylamine (B1201723) linkage, which can be invaluable for probing biological targets.

Biochemical and Mechanistic Investigations of 2 4 Acetylphenoxy 6 Chlorobenzonitrile

Characterization of Enzyme Inhibition Profiles

No research data was found to characterize the inhibitory effects of 2-(4-Acetylphenoxy)-6-chlorobenzonitrile on the following enzymes:

Inhibition of Cysteine Proteases

There is no available information on whether this compound inhibits cysteine proteases.

Effects on Cholinesterase Enzymes (e.g., Acetylcholinesterase)

There are no published findings on the effects of this compound on cholinesterase enzymes such as acetylcholinesterase.

Monoamine Oxidase (MAO) Inhibition

Information regarding the potential for this compound to act as a Monoamine Oxidase inhibitor is not available.

Carbonic Anhydrase Isozyme Interactions

No studies were found that describe the interactions between this compound and carbonic anhydrase isozymes.

Molecular Basis of Ligand-Target Recognition

Due to the absence of studies on the interaction of this compound with any of the aforementioned enzyme targets, there is no information available on the molecular basis of its ligand-target recognition. Without experimental data, it is not possible to detail the specific binding modes, key amino acid interactions, or structural features that would govern its affinity and selectivity for these enzymes.

The lack of specific research on this compound prevents the creation of a detailed article and data tables as requested. The information necessary to fulfill the prompt is not present in the current body of scientific literature accessible through the conducted searches.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate the requested article on "this compound" according to the specified detailed outline.

The instructions require a thorough and scientifically accurate article focusing solely on "this compound," structured with the following specific sections:

Investigation of Cellular Uptake and Distribution in vitro

Therefore, it is not possible to provide a detailed and accurate article that adheres to the strict content and structural requirements of the request.

Prospective Research Avenues for 2 4 Acetylphenoxy 6 Chlorobenzonitrile

The unique molecular architecture of 2-(4-acetylphenoxy)-6-chlorobenzonitrile, which combines electron-withdrawing groups like chloro and nitrile with an acetylphenoxy moiety, makes it a compound of significant interest for future research. Its structure serves as a versatile scaffold for further chemical exploration, with potential applications spanning medicinal chemistry to materials science. The following sections outline key prospective research avenues that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Acetylphenoxy)-6-chlorobenzonitrile, and how can researchers optimize yields?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, describes a method where 2-chloro-6-hydroxybenzonitrile undergoes substitution with a fluorinated species, followed by coupling with an epoxide derivative. To optimize yields:

- Use anhydrous solvents (e.g., butyl alcohol) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to identify intermediates.

- Purify via precipitation in anhydrous ether/HCl for salt formation (e.g., NPS 2143 in ) .

- Adjust stoichiometric ratios (e.g., 1:1.2 for nucleophilic agents) to drive reactions to completion.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures from and include:

- Personal Protective Equipment (PPE): Wear P95 respirators for particulate filtration, nitrile gloves, and chemical-resistant lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust.

- First Aid: For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline solution .

- Storage: Keep at 2–8°C in airtight containers to prevent degradation .

Q. How can researchers confirm the structural identity of this compound?

Key analytical methods:

- X-ray Crystallography: Resolve molecular geometry, as demonstrated for similar chlorinated benzonitriles (e.g., and ) .

- Spectroscopy:

- NMR: Compare peaks to reference standards (e.g., aromatic protons at δ 7.2–8.1 ppm).

- IR: Identify nitrile (C≡N) stretches near 2220 cm⁻¹ and acetyl (C=O) at 1680 cm⁻¹.

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological steps:

- Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., 2-(4-Chlorophenoxy)benzonitrile in ) .

- Computational Modeling: Use DFT calculations to predict NMR shifts or crystallographic packing (e.g., ’s tetrahydroquinoline derivatives) .

- Isotopic Labeling: Trace reaction pathways to identify unexpected byproducts (e.g., isotopic ¹³C labeling for nitrile groups).

Q. What strategies mitigate decomposition of this compound under varying pH or temperature conditions?

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- pH Optimization: Avoid alkaline conditions (pH > 9) to prevent hydrolysis of the nitrile group.

- Lyophilization: For long-term storage, lyophilize the compound to reduce moisture-induced degradation .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Catalyst Screening: Test Pd/Cu catalysts for Suzuki or Ullmann couplings (e.g., ’s bromomethyl-chlorobenzonitrile derivatives) .

- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction rates.

- Kinetic Analysis: Use stopped-flow techniques to measure activation parameters for nucleophilic substitutions.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Purity Assessment: Re-crystallize the compound and analyze via DSC for sharp melting endotherms.

- Polymorphism Screening: Use XRPD to detect crystalline forms (e.g., ’s monoclinic vs. triclinic phases) .

- Impurity Profiling: Identify byproducts (e.g., unreacted 4-acetylphenol) via LC-MS .

Methodological Tables

| Parameter | Recommended Condition | Reference |

|---|---|---|

| Reaction Solvent | Anhydrous butyl alcohol | |

| Storage Temperature | 2–8°C | |

| NMR Solvent | DMSO-d6 | |

| Respiratory Protection | P95/P1 respirators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.